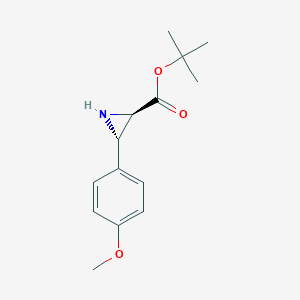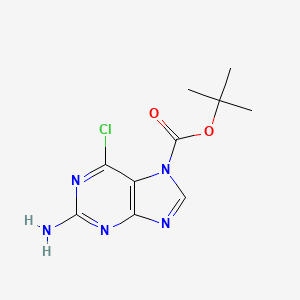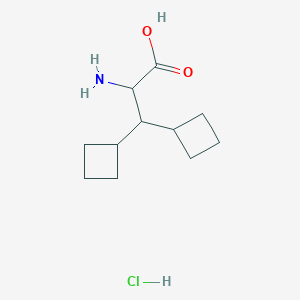
2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride” is a chemical compound with the CAS Number: 1803562-65-3 . It has a molecular weight of 233.74 and is commonly used in scientific research. It exhibits diverse properties and finds application in various fields, including pharmaceuticals and materials science.
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3,3-dicyclobutylpropanoic acid hydrochloride . The InChI code for this compound is 1S/C11H19NO2.ClH/c12-10(11(13)14)9(7-3-1-4-7)8-5-2-6-8;/h7-10H,1-6,12H2,(H,13,14);1H .
Scientific Research Applications
Neuroprotective Agent Research
A key research application of compounds similar to 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride is in the field of neuroprotection. A study demonstrated the synthesis and structure-activity relationship of related compounds as potent inhibitors of kynurenine-3-hydroxylase, suggesting potential neuroprotective effects. These compounds were found to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human monocyte-derived macrophages (Drysdale et al., 2000).
Enzyme Inhibition Studies
Research into the inhibition of 1-Aminocyclopropane-1-carboxylic acid (ACC) deaminase by derivatives of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride has been conducted. One such derivative, DFACC, showed instability under physiological conditions but acted as a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity (Liu et al., 2015).
Optical Resolution and Synthesis
There has been significant research in the optical resolution and synthesis of compounds structurally related to 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride. Studies focused on the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolutions and crystallization methods (Shiraiwa et al., 2006).
Immunosuppressive Activity
Another research application is in the field of immunosuppression. A study synthesized a series of 2-substituted 2-aminopropane-1,3-diols, structurally related to 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride, and evaluated them for immunosuppressive effects. This research is particularly relevant for potential applications in organ transplantation (Kiuchi et al., 2000).
Antibacterial Compound Synthesis
A study explored the use of compounds related to 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride in synthesizing novel heterocyclic compounds with expected antibacterial activities. This demonstrates the potential application of such compounds in developing new antibacterial agents (El-Hashash et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-amino-3,3-di(cyclobutyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c12-10(11(13)14)9(7-3-1-4-7)8-5-2-6-8;/h7-10H,1-6,12H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLUHCWYSVWLAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CCC2)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride | |
CAS RN |
1803562-65-3 |
Source


|
| Record name | 2-amino-3,3-dicyclobutylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

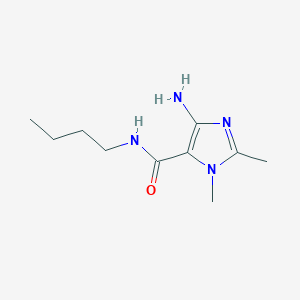
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382863.png)

![2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1382867.png)
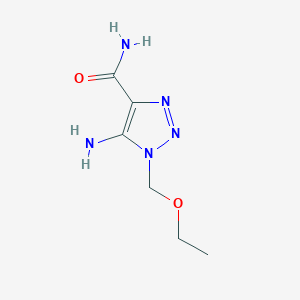
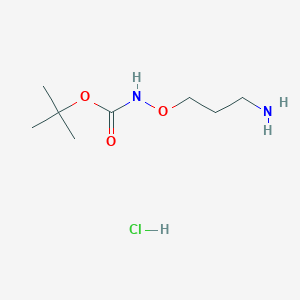
![4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382870.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1382871.png)

